REACTION_CXSMILES
|
[N:1]1([C:6]([C:8]2([C:11]3[CH:12]=[CH:13][C:14]([Cl:20])=[C:15]([N+:17]([O-])=O)[CH:16]=3)[CH2:10][CH2:9]2)=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.C(O)C.C.[H][H]>C(OCC)(=O)C.[Pd]>[N:1]1([C:6]([C:8]2([C:11]3[CH:12]=[CH:13][C:14]([Cl:20])=[C:15]([CH:16]=3)[NH2:17])[CH2:10][CH2:9]2)=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1
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Name
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5-[1-(pyrrolidin-1-yl-carbonyl)-cyclopropyl]-2-chloro-nitrobenzene
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Quantity
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1.8 g
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Type
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reactant
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Smiles
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N1(CCCC1)C(=O)C1(CC1)C=1C=CC(=C(C1)[N+](=O)[O-])Cl
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
Then the catalyst is filtered off
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Type
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CUSTOM
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Details
|
the filtrate is evaporated down
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Name
|
|
Type
|
|
Smiles
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N1(CCCC1)C(=O)C1(CC1)C=1C=CC(=C(N)C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |